![molecular formula C21H15ClN2O2S B1663228 2-氯-N-[3-氰基-4-[(4-甲氧基苯基)硫代]苯基]苯甲酰胺 CAS No. 320421-40-7](/img/structure/B1663228.png)

2-氯-N-[3-氰基-4-[(4-甲氧基苯基)硫代]苯基]苯甲酰胺

描述

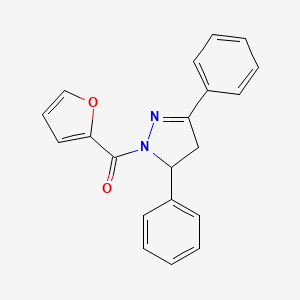

2-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide is a chemical compound . It is a type of benzamide . The molecular formula is C21H15ClN2O2S, with an average mass of 394.876 and a monoisotopic mass of 394.05428 .

Molecular Structure Analysis

The InChI string of the compound isInChI=1S/C21H15ClN2O2S/c1-26-18-6-8-19(9-7-18)27-20-10-5-17(12-15(20)13-23)24-21(25)14-3-2-4-16(22)11-14/h2-12H,1H3,(H,24,25) . This string represents the molecular structure of the compound.

科学研究应用

合成和化学应用:

- 该化合物已被用于合成复杂分子结构,如吉非替尼 (Bo Jin 等人,2005)。

- 它还在某些离子的荧光增强中发挥作用,这对于创建灵敏的荧光探针很有用 (F. Faridbod 等人,2009)。

- 在有机化学领域,此类化合物是合成新型取代苯甲酰胺的组成部分,在害虫防治中具有潜在应用 (C. Schaefer 等人,1978)。

分析和生物分析应用:

- 它已被用于开发新的分析方法,例如使用微萃取和液相色谱-串联质谱的生物分析方法 (Ankit A. Zalavadia,2016)。

材料科学与工程:

- 其衍生物的分子结构和抗氧化活性已通过 X 射线衍射和 DFT 计算等技术进行了研究 (S. Demir 等人,2015)。

缓蚀和工业应用:

- 结构相似的 N-苯基苯甲酰胺衍生物已被研究其作为工业应用中缓蚀剂的潜力 (Ankush Mishra 等人,2018)。

药物和药学研究:

- 药学研究探索了在潜在抗癌药物合成中使用相关苯甲酰胺化合物 (M. Hour 等人,2007)。

作用机制

Target of Action

ML135, also known as 2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfanylphenyl]benzamide, is primarily a Streptokinase gene inhibitor . Streptokinase is a protein secreted by several species of streptococci that can bind and activate human plasminogen. The inhibition of this gene can have significant effects on bacterial infections.

Mode of Action

As a streptokinase gene inhibitor, it likely works bypreventing the expression of the Streptokinase gene . This could potentially inhibit the ability of certain bacteria to activate human plasminogen, which is a key step in their infection process.

Biochemical Pathways

The biochemical pathways affected by ML135 are likely related to the pathways involving Streptokinase . Streptokinase plays a crucial role in the pathogenesis of Streptococcus infections by facilitating the degradation of fibrin, thereby helping the bacteria spread within the human host. By inhibiting the Streptokinase gene, ML135 could potentially disrupt these pathways and hinder the spread of the bacteria.

Result of Action

The primary result of ML135’s action is the inhibition of the Streptokinase gene . This could potentially lead to a decrease in the virulence of certain Streptococcus bacteria, thereby aiding in the treatment of bacterial infections.

属性

IUPAC Name |

2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfanylphenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN2O2S/c1-26-16-7-9-17(10-8-16)27-20-11-6-15(12-14(20)13-23)24-21(25)18-4-2-3-5-19(18)22/h2-12H,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMLAJBOSVHFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[3-cyano-4-[(4-methoxyphenyl)thio]phenyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B1663148.png)

![2-[Methyl(2-pyridin-2-ylethyl)amino]fluoren-9-one](/img/structure/B1663153.png)

![3-[2-(2-Nitrophenyl)hydrazinyl]-2-oxoindole-5-sulfonic acid](/img/structure/B1663154.png)

![6-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid](/img/structure/B1663156.png)

![9-(pyridin-3-yl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1663157.png)

![2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1663168.png)